molecular formula C18H23NO2 B1147339 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde CAS No. 51773-23-0

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

Cat. No.: B1147339
CAS No.: 51773-23-0
M. Wt: 285.4 g/mol
InChI Key: XSOPBBOEINVWML-GOSISDBHSA-N
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Description

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde, commonly known as 4-Methoxybenzyl-HIC, is a synthetic compound that has been used in scientific research for its unique properties. 4-Methoxybenzyl-HIC is a white crystalline solid with a molecular weight of 303.4 g/mol and a melting point of 93-95 °C. This compound is of interest to researchers due to its ability to act as a substrate for various enzymes, as well as its potential applications in drug development.

Scientific Research Applications

  • Asymmetric Synthesis of Dextromethorphan Intermediate : Wu et al. (2020) discuss the asymmetric synthesis of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a key synthetic intermediate in the industrial production of dextromethorphan, a widely used antitussive. A new cyclohexylamine oxidase discovered in this study was effective in oxidizing this compound at elevated substrate concentrations, showcasing its potential in biocatalytic applications (Wu et al., 2020).

  • Antiplasmodial Activity Testing : Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, which has shown significant antiplasmodial activities against chloroquine-resistant Plasmodium falciparum strains. This indicates its potential use in malaria treatment research (Hadanu et al., 2010).

  • Palladium(II) Complexes with Antioxidant and Cytotoxic Activities : Ramachandran et al. (2012) created palladium(II) complexes using 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands. These complexes demonstrated strong antioxidant activity and showed cytotoxicity against human lung cancer cell lines, suggesting their potential in cancer research (Ramachandran et al., 2012).

  • Electronic and Nonlinear Optical Properties : Beytur and Avinca (2021) studied the electronic, nonlinear optical properties, and spectroscopic properties of compounds synthesized from 3-methylthiophene-2-carbaldehyde and 4-amino-(3-p-methoxybenzyl/m-chlorobenzyl/phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-ones. This research has implications for materials science, particularly in the development of new optoelectronic materials (Beytur & Avinca, 2021).

  • Synthesis and Antimycobacterial Evaluation : Senthilkumar et al. (2008) synthesized 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, demonstrating significant in vitro and in vivo antimycobacterial activities. This showcases the potential of these compounds in developing treatments for tuberculosis (Senthilkumar et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, and investigating its mechanism of action. It could also involve conducting safety and efficacy tests if the compound is intended to be used as a drug .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde involves the condensation of 4-methoxybenzaldehyde with tetrahydroisoquinoline followed by reduction of the resulting imine to the corresponding amine and subsequent oxidation to the aldehyde.", "Starting Materials": [ "4-methoxybenzaldehyde", "tetrahydroisoquinoline", "sodium borohydride", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with tetrahydroisoquinoline in the presence of acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride to form the corresponding amine.", "Step 3: Oxidation of the amine with hydrogen peroxide to form the aldehyde product." ] }

51773-23-0

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(1R)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1

InChI Key

XSOPBBOEINVWML-GOSISDBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2C=O

SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

synonyms

(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]-2(1H)-isoquinolinecarboxaldehyde;  (+)-3,4,5,6,7,8-hexahydro-1-(p-methoxybenzyl)-2(1H)-Isoquinolinecarboxaldehyde; 

Origin of Product

United States

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